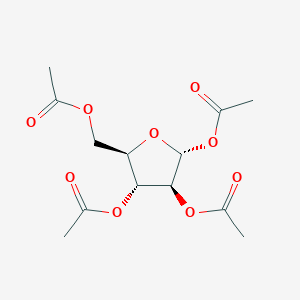
N-(2-(Trifluoromethyl)phenyl)acetamide
Übersicht
Beschreibung
“N-(2-(Trifluoromethyl)phenyl)acetamide” is a chemical compound . It is also known as "2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide" . It appears as white to off-white crystals or crystalline powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide” involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
Molecular Structure Analysis
The molecular structure of “N-(2-(Trifluoromethyl)phenyl)acetamide” can be represented by the linear formula C15H12F3NO2 . The molecular weight of this compound is 295.264 .
Physical And Chemical Properties Analysis
“N-(2-(Trifluoromethyl)phenyl)acetamide” is a solid compound . It has a density of 1.6±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . It has been found that most of these compounds exhibit numerous pharmacological activities . Therefore, “N-(2-(Trifluoromethyl)phenyl)acetamide” could potentially be used in the development of new drugs.
Protein Studies
The compound can be used in protein studies, particularly in fluorine (19F) NMR studies . Fluorinated moieties, such as the trifluoromethyl group in this compound, are sensitive to subtle changes in the local dielectric and magnetic shielding environment . This makes them useful for elucidating distinct protein conformers or states .
Synthesis of Other Compounds
“N-(2-(Trifluoromethyl)phenyl)acetamide” can be used as a starting material in the synthesis of other compounds. For example, it has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .
Fluorinated Quinolines
The compound could potentially be used in the synthesis of fluorinated quinolines . Fluorinated quinolines have found applications in various fields, including medicine, agriculture, and as components for liquid crystals .
Agriculture
Given the potential of fluorinated quinolines in agriculture , “N-(2-(Trifluoromethyl)phenyl)acetamide” could be used in the development of new agrochemicals.
Liquid Crystals
Fluorinated quinolines, which could potentially be synthesized from “N-(2-(Trifluoromethyl)phenyl)acetamide”, have been used as components for liquid crystals . Therefore, this compound could find applications in the field of materials science, particularly in the development of new liquid crystal materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-5-3-2-4-7(8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDTZGRSCDEKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187971 | |
| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(Trifluoromethyl)phenyl)acetamide | |
CAS RN |
344-62-7 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 344-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize N-(2-(Trifluoromethyl)phenyl)acetamide?
A1: Researchers utilized both experimental and theoretical approaches to characterize the structure of N-(2-(Trifluoromethyl)phenyl)acetamide. Experimentally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy were employed []. These techniques provide insights into the vibrational modes of the molecule, which are indicative of specific functional groups and their interactions. Additionally, Nuclear Magnetic Resonance (NMR) analysis, specifically 1H and 13C NMR, was conducted to determine the chemical shifts of the hydrogen and carbon atoms within the molecule []. This data helps elucidate the connectivity and electronic environment of the atoms in the molecule.
Q2: How was computational chemistry utilized to study N-(2-(Trifluoromethyl)phenyl)acetamide?
A2: Computational chemistry played a crucial role in understanding the properties of N-(2-(Trifluoromethyl)phenyl)acetamide. Density Functional Theory (DFT) calculations were employed to perform a conformational analysis and determine the minimum energy conformer of the molecule []. The Potential Energy Surface (PES) analysis, obtained through DFT calculations, provides information on the stability of different conformations of the molecule. Furthermore, the molecular orbital diagram, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, was calculated []. This data offers insights into the electronic properties of the molecule and can be used to predict its reactivity and potential interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














